molecular formula C25H20N2O3 B2719215 5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione CAS No. 873680-11-6

5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B2719215
CAS RN: 873680-11-6
M. Wt: 396.446
InChI Key: JJQIXCVIJIEUIN-UHFFFAOYSA-N
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Description

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are prevalent in many natural products and drugs . They play a significant role in cell biology and have been found in many important synthetic drug molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, indole derivatives can be synthesized using various methods. One such method involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of phthalimido to the amino group .


Molecular Structure Analysis

The compound’s structure would be determined by techniques such as elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Indoles are generally crystalline and colorless in nature .

Scientific Research Applications

Characterization Techniques

The structure of isoindole derivatives, including those similar to the specified compound, has been extensively characterized using spectroscopic methods. One study detailed the characterization of an isoindole-1,3-dione derivative, showcasing the use of 1D and 2D NMR spectroscopy to confirm its structure. This approach highlighted the importance of two-dimensional NMR spectroscopy in understanding the correlation between neighboring protons and carbons, providing a detailed insight into the molecular structure of such compounds (Dioukhane et al., 2021).

Photochromic and Fluorescent Properties

Research has been conducted on the synthesis and analysis of compounds with photochromic and fluorescent properties, which include derivatives of indole and isoindole. One such study reported the synthesis of asymmetric dihetarylethenes based on 5-methoxy-1,2-dimethylindole and 5-(4-bromophenyl)-2-methylthiophene, showing photochromic and fluorescent properties in solution. These compounds exhibited thermally stable photoinduced cyclic isomers, highlighting their potential in applications requiring light-induced changes in chemical structure or fluorescence (Shepelenko et al., 2014).

Molecular Transformations and Synthesis

The synthetic potential of compounds related to the one has been explored through various molecular transformations. A noteworthy application is the one-step synthesis of 1H-benz[f]indole-4,9-diones, achieved through a regioselective photoaddition of 2-amino-1,4-naphthoquinone with various alkenes. This method provides a direct route to synthesizing complex molecules, including those with a kinamycin skeleton, demonstrating the versatile synthetic applications of these compounds (Kobayashi et al., 1991).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Some indole derivatives have been identified as promising structures interacting with RCAR/(PYR/PYL) receptor proteins .

Future Directions

Future research could focus on exploring the biological activities of this compound and its derivatives, as well as developing new synthesis methods. Indole derivatives have diverse biological activities and have immense potential to be explored for new therapeutic possibilities .

properties

IUPAC Name

5-(2-methyl-2,3-dihydroindole-1-carbonyl)-2-(4-methylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-15-7-10-19(11-8-15)27-24(29)20-12-9-18(14-21(20)25(27)30)23(28)26-16(2)13-17-5-3-4-6-22(17)26/h3-12,14,16H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQIXCVIJIEUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methyl-2,3-dihydroindole-1-carbonyl)-2-(4-methylphenyl)isoindole-1,3-dione

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